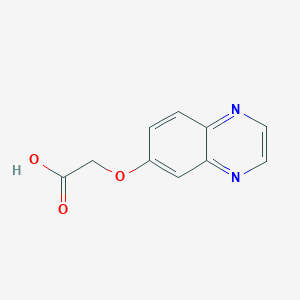![molecular formula C10H7ClF3NO2S2 B2368112 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 338397-76-5](/img/structure/B2368112.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide” is a complex organic molecule that contains a pyridine ring and a thiophene ring . The pyridine ring is substituted with a chloro group and a trifluoromethyl group, and the thiophene ring is substituted with a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, which are aromatic and contribute to the compound’s stability . The electronegative chlorine and fluorine atoms would create polar bonds with the carbon atoms they are attached to, potentially giving the molecule distinct polar properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing chloro and trifluoromethyl groups . These groups could direct and influence electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
- For instance, a molecule containing a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited improved drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Medicinal Chemistry and Drug Development
Organic Synthesis and Functionalization
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2S2/c11-8-3-6(10(12,13)14)4-15-9(8)18-7-1-2-19(16,17)5-7/h1,3-4H,2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPNFKIOOBDWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)


![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)
![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)



![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)